3-[2-(Oxan-4-ylsulfonyl)propanoylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Oxan-4-ylsulfonyl)propanoylamino]benzoic acid is an organic compound that features a benzoic acid core with a propanoylamino group and an oxan-4-ylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Oxan-4-ylsulfonyl)propanoylamino]benzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Oxan-4-ylsulfonyl Intermediate: This step involves the sulfonylation of oxane (tetrahydropyran) using a sulfonyl chloride reagent under basic conditions.
Coupling with Propanoic Acid Derivative: The oxan-4-ylsulfonyl intermediate is then coupled with a propanoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the propanoylamino intermediate.
Attachment to Benzoic Acid: Finally, the propanoylamino intermediate is coupled with 3-amino benzoic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Oxan-4-ylsulfonyl)propanoylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoic acid core or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides or alcohols.
Scientific Research Applications
3-[2-(Oxan-4-ylsulfonyl)propanoylamino]benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[2-(Oxan-4-ylsulfonyl)propanoylamino]benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
4-[3-(Thien-2-ylsulfonyl)propanoylamino]benzoic acid: This compound has a similar structure but features a thienyl group instead of an oxanyl group.
2-[3-[2-(Oxan-4-ylsulfonyl)propanoylamino]phenoxy]acetic acid: This compound has an additional phenoxyacetic acid moiety.
Uniqueness
3-[2-(Oxan-4-ylsulfonyl)propanoylamino]benzoic acid is unique due to the presence of the oxan-4-ylsulfonyl group, which can impart distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-[2-(oxan-4-ylsulfonyl)propanoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6S/c1-10(23(20,21)13-5-7-22-8-6-13)14(17)16-12-4-2-3-11(9-12)15(18)19/h2-4,9-10,13H,5-8H2,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMXWUFIZPTMER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)O)S(=O)(=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.